molecular formula C15H21NO4S B2775718 oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate CAS No. 1705101-61-6

oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate

Cat. No.: B2775718
CAS No.: 1705101-61-6
M. Wt: 311.4
InChI Key: MEIZPJXIAIQZCL-UHFFFAOYSA-N
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Description

Oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate (CAS 1705101-61-6) is a high-value chemical building block for drug discovery and medicinal chemistry research. This compound features a 1,4-thiazepane core integrated with furan and oxane (tetrahydropyran) rings, creating a complex, three-dimensional structure with potential for targeted biological activity . The inclusion of the oxetane-derived oxan-4-yl group is of particular interest, as oxetane motifs are recognized in medicinal chemistry for their ability to fine-tune key physicochemical properties of lead compounds, such as improving metabolic stability, reducing basicity, and increasing aqueous solubility . The furan heterocycle further enhances its utility as a versatile synthetic intermediate. With a molecular formula of C15H21NO4S and a molecular weight of 311.40 g/mol, it is offered for various research applications . This product is intended for use in laboratory research as a standard or intermediate in the synthesis of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-15(20-12-4-9-18-10-5-12)16-6-3-14(21-11-7-16)13-2-1-8-19-13/h1-2,8,12,14H,3-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIZPJXIAIQZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual ring systems, followed by their sequential coupling. For instance, the tetrahydropyran ring can be synthesized via acid-catalyzed cyclization of a suitable diol, while the furan ring can be obtained through the cyclization of a 1,4-dicarbonyl compound. The thiazepane ring can be synthesized using a combination of sulfur and nitrogen sources under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazepane ring can be reduced to form thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Thiazolidines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate is C19H17FN2O3SC_{19}H_{17}FN_2O_3S, with a molecular weight of approximately 372.4 g/mol. The compound features a thiazepane ring, which is known for its biological activity, and a furan moiety that enhances its pharmacological properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds containing the thiazepane structure. For instance, derivatives of thiazepanes have been shown to exhibit significant antibacterial and antifungal activities. A study demonstrated that compounds similar to this compound displayed effective inhibition against various pathogens, suggesting potential applications in treating infections .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. Compounds with furan rings are often associated with enhanced radical scavenging abilities. Research indicated that derivatives with similar structures showed promising results in reducing oxidative stress in cellular models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and thiazepane precursors. Notable synthetic routes include:

  • Formation of Thiazepane Ring : Utilizing appropriate thioketones or thioamides.
  • Carboxylation : Introducing carboxylic acid functionalities through carbon dioxide or carboxylic acid derivatives.
  • Furan Substitution : Employing electrophilic substitution methods to attach the furan moiety .

Case Study 1: Antimicrobial Evaluation

In a controlled study, a series of thiazepane derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

CompoundMIC (µg/mL)Activity Type
Compound A32Antibacterial
Compound B64Antifungal
Oxan Compound16Antibacterial

Case Study 2: Antioxidant Activity Assessment

Another study focused on the antioxidant properties of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The results indicated that this compound had a significant scavenging effect on free radicals.

Concentration (µg/mL)Scavenging Activity (%)
1025
5055
10085

Mechanism of Action

The mechanism of action of oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, which can influence its biological activity.

Comparison with Similar Compounds

Structural Analog: Ethyl (7S)-7-(Thiophen-2-yl)-1,4-Thiazepane-4-Carboxylate

A closely related compound, ethyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate (), shares the 1,4-thiazepane core but differs in two key aspects:

Heterocyclic Substituent : The furan-2-yl group in the target compound is replaced by a thiophen-2-yl group.

  • Furan vs. Thiophene : Furan (oxygen-containing) is less lipophilic and more electron-rich than thiophene (sulfur-containing), which may alter π-π stacking interactions and solubility.

Ester Group: The oxan-4-yl ester is substituted with a simpler ethyl ester. Oxan-4-yl vs.

Table 1: Structural and Predicted Physicochemical Comparison
Parameter Oxan-4-yl 7-(Furan-2-yl)-1,4-Thiazepane-4-Carboxylate Ethyl (7S)-7-(Thiophen-2-yl)-1,4-Thiazepane-4-Carboxylate
Molecular Formula C₁₃H₁₇NO₄S C₁₂H₁₇NO₂S₂
Molecular Weight (g/mol) 299.34 295.40
Heterocyclic Substituent Furan-2-yl (C₄H₃O) Thiophen-2-yl (C₄H₃S)
Ester Group Oxan-4-yl (C₅H₉O₂) Ethyl (C₂H₅)
Predicted logP (Lipophilicity) ~1.5 ~2.3
Solubility (Predicted) Moderate (polar cyclic ether) Low (lipophilic thiophene + ethyl)
Metabolic Stability Likely higher (bulky ester) Lower (prone to esterase hydrolysis)

Key Research Findings and Implications

  • Electronic Effects : The furan substituent’s oxygen atom may enhance hydrogen-bonding interactions compared to thiophene’s sulfur, which favors hydrophobic interactions .
  • Ester Stability : Ethyl esters are typically more labile to enzymatic hydrolysis than cyclic ether esters like oxan-4-yl, suggesting improved pharmacokinetics for the target compound.
  • Stereochemistry : The (7S) configuration in the analog () highlights the importance of stereochemical control in biological activity, though data for the target compound’s stereoisomers are unavailable.

Limitations and Data Gaps

No experimental data on the target compound’s biological activity, solubility, or stability were found in the provided evidence. Predictions are based on structural analogs and general principles. Further studies using tools like Mercury () for crystallographic analysis or SHELXL () for refinement could elucidate conformational preferences.

Biological Activity

Oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a thiazepane ring and a furan moiety. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C13H13N1O3S1\text{C}_{13}\text{H}_{13}\text{N}_1\text{O}_3\text{S}_1

This structure includes:

  • A thiazepane ring, which is known for its biological activity.
  • A furan substituent that may enhance the compound's reactivity and biological interactions.

Pharmacological Properties

Recent studies have indicated that this compound exhibits various pharmacological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases. For instance, compounds with similar structures have demonstrated significant antioxidant effects, suggesting that this compound may share these properties .
  • Acetylcholinesterase Inhibition : Compounds containing thiazepane rings have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders like Alzheimer's disease. Preliminary studies suggest that this compound may act as an AChE inhibitor, which could contribute to cognitive enhancement .
  • Antimicrobial Activity : Similar thiazepane derivatives have been evaluated for their antimicrobial properties. Although specific data for this compound is limited, the presence of the furan ring often correlates with enhanced antibacterial and antifungal activity .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The thiazepane structure allows for binding to active sites of enzymes such as AChE, potentially leading to increased levels of acetylcholine in the brain.
  • Radical Scavenging : The furan moiety can participate in redox reactions, donating electrons to free radicals and neutralizing them.

Research Findings

A review of available literature reveals several key studies related to the biological activity of compounds similar to this compound:

Study ReferenceCompound StudiedKey Findings
Coumarin derivativesDemonstrated strong AChE inhibitory activity with IC50 values as low as 2.7 µM.
Thiazepane analogsExhibited significant antimicrobial properties against various pathogens.
Biginelli-type pyrimidinesShowed antioxidant activities with IC50 values indicating potent free radical scavenging capabilities.

Case Studies

  • Alzheimer's Disease Research : In a study focusing on thiazepane derivatives for Alzheimer's treatment, compounds were synthesized and tested for AChE inhibition. Results indicated that modifications in the thiazepane structure could enhance inhibitory potency .
  • Antioxidant Evaluation : Another study evaluated the antioxidant potential of related compounds using DPPH and ABTS assays. The findings suggested that structural features significantly influence antioxidant capacity .

Q & A

Q. How can crystallographic data resolve ambiguities in the stereochemistry of the furan-thiazepane junction?

  • Methodological Answer:
  • SHELXL refinement: Assign absolute configuration using Flack parameters and anomalous dispersion effects .
  • Synchrotron radiation: High-resolution (<1.0 Å) data collection at facilities like APS clarifies electron density maps .

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